molecular formula C19H24ClN5O4 B585587 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride CAS No. 1346605-39-7

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride

Cat. No. B585587
CAS RN: 1346605-39-7
M. Wt: 424.9
InChI Key: LYASKMMJFCEPIG-NIIDSAIPSA-N
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Description

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is a high-quality reference standard for pharmaceutical testing . It’s used in scientific research and possesses unique properties that make it a valuable tool in studying various biological processes.


Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is C19H21D3ClN5O4, and it has a molecular weight of 424.9 .

Mechanism of Action

While the mechanism of action for 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride isn’t explicitly stated, Alfuzosin, a related compound, is an alpha-adrenergic antagonist. It works by selectively inhibiting alpha-adrenergic receptors in the lower urinary tract, causing smooth muscle relaxation in the bladder neck and prostate, improving urine flow, and thereby reducing BPH symptoms .

Safety and Hazards

2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is intended for R&D use only and not for medicinal or household use . It’s also noted that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride involves the reduction of the corresponding ketone intermediate using sodium borohydride. The deuterium label is introduced during the reduction step using deuterated solvent and reagents.", "Starting Materials": [ "4-(3-Chlorophenyl)piperazine", "3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde", "Deuterated solvents", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-(3-Chlorophenyl)piperazine and 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde using sodium hydroxide to form 2,3,4,5-Tetradehydro Alfuzosin intermediate", "Step 2: Reduction of the ketone intermediate using sodium borohydride and deuterated solvent to introduce deuterium label and form 2,3,4,5-Tetradehydro Alfuzosin-d3", "Step 3: Treatment of 2,3,4,5-Tetradehydro Alfuzosin-d3 with hydrochloric acid to form 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride" ] }

CAS RN

1346605-39-7

Molecular Formula

C19H24ClN5O4

Molecular Weight

424.9

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;

InChI Key

LYASKMMJFCEPIG-NIIDSAIPSA-N

SMILES

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

synonyms

N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-2-furancarboxamide Hydrochloride;  Alfuzosin Impurity A-d3; 

Origin of Product

United States

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